molecular formula C11H13FN2 B1518931 2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile CAS No. 1018539-78-0

2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile

Cat. No. B1518931
M. Wt: 192.23 g/mol
InChI Key: USASFFCNYLQASN-UHFFFAOYSA-N
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Description

“2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile” is a synthetic compound . It has a molecular weight of 192.24 . The IUPAC name for this compound is 2-[(4-fluorobenzyl)amino]-2-methylpropanenitrile .


Molecular Structure Analysis

The InChI code for “2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile” is 1S/C11H13FN2/c1-11(2,8-13)14-7-9-3-5-10(12)6-4-9/h3-6,14H,7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile” include a molecular weight of 192.24 . The IUPAC name for this compound is 2-[(4-fluorobenzyl)amino]-2-methylpropanenitrile .

Scientific Research Applications

    Chemical Synthesis

    • Field: Chemistry
    • Application: Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry due to their unique electronic properties .
    • Method: These compounds are used in various organic transformations, small molecule activation, and materials .
    • Results: The use of these compounds has led to advancements in synthesis, catalysis, and biomedical and materials research .

    Antibacterial Activity

    • Field: Biomedical Research
    • Application: Schiff base metal complexes, similar to the one you mentioned, have been synthesized and tested for their antibacterial activity .
    • Method: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
    • Results: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

    Photothermal Conversion

    • Field: Material Science
    • Application: Two-dimensional (2D) nanomaterials, which may include compounds similar to the one you mentioned, have become increasingly attractive for photothermal conversion .
    • Method: These materials are used for their higher photothermal conversion efficiency .
    • Results: The use of these materials has led to advancements in energy conversion .

    Artificial Intelligence

    • Field: Computer Science
    • Application: Compounds like the one you mentioned could potentially be used in the development of advanced AI systems .
    • Method: These compounds could be used in the hardware that supports AI systems .
    • Results: The use of these compounds could lead to more efficient and powerful AI systems .

    Image Generation

    • Field: Computer Graphics
    • Application: Compounds similar to the one you mentioned could potentially be used in the development of high-quality image generation models .
    • Method: These compounds could be used in the hardware that supports these models .
    • Results: The use of these compounds could lead to more detailed and realistic image generation .

    Quantum Internet

    • Field: Quantum Physics
    • Application: Compounds like the one you mentioned could potentially be used in the development of quantum internet technology .
    • Method: These compounds could be used in the hardware that supports quantum internet .
    • Results: The use of these compounds could lead to more advanced quantum internet technology .

properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-11(2,8-13)14-7-9-3-5-10(12)6-4-9/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USASFFCNYLQASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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